5-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
5-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a unique combination of functional groups, including a methoxyphenoxy moiety, a furan ring, a morpholinopropyl chain, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the methoxyphenoxy methyl intermediate, followed by the introduction of the furan ring through a coupling reaction. The morpholinopropyl chain is then attached via nucleophilic substitution, and finally, the triazole ring is formed through a cyclization reaction. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: The methoxyphenoxy group can be oxidized to form corresponding quinones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The morpholinopropyl chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxyphenoxy group yields quinones, while reduction of the triazole ring produces dihydrotriazoles .
Scientific Research Applications
5-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, 5-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity and versatility make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-4-(3-morpholin-4-ylpropyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-26-16-3-5-17(6-4-16)28-15-18-7-8-19(29-18)20-22-23-21(30)25(20)10-2-9-24-11-13-27-14-12-24/h3-8H,2,9-15H2,1H3,(H,23,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOMTHBIZNRSBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NNC(=S)N3CCCN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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